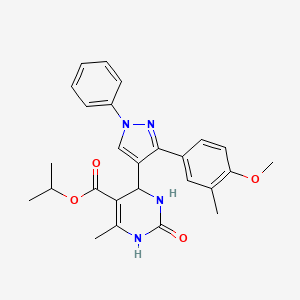

isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Isopropyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 618410-92-7) is a heterocyclic organic compound featuring a pyrazole ring fused to a tetrahydropyrimidine scaffold. The molecule includes a 4-methoxy-3-methylphenyl substituent on the pyrazole ring and an isopropyl ester group at the pyrimidine-5-carboxylate position. Its molecular formula is C₂₇H₂₈N₄O₄, with an average mass of 472.54 g/mol and a monoisotopic mass of 472.2111 g/mol .

This compound belongs to the dihydropyrimidinone (DHPM) family, a class known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

CAS No. |

618410-92-7 |

|---|---|

Molecular Formula |

C26H28N4O4 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

propan-2-yl 4-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C26H28N4O4/c1-15(2)34-25(31)22-17(4)27-26(32)28-24(22)20-14-30(19-9-7-6-8-10-19)29-23(20)18-11-12-21(33-5)16(3)13-18/h6-15,24H,1-5H3,(H2,27,28,32) |

InChI Key |

DEBCOWBNUOJNMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxy-3-methylphenylboronic acid . These intermediates undergo various coupling reactions, such as Suzuki-Miyaura cross-coupling, to form the desired pyrazole and pyrimidine rings .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing its pyrazole-pyrimidine core but differing in substituents, ester groups, or oxidation states. Key structural and functional distinctions are highlighted:

Table 1: Structural and Physicochemical Comparison

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity: The methoxy-methylphenyl group in the target compound (vs. This aligns with trends in DHPM derivatives, where electron-donating groups (e.g., methoxy) often modulate receptor binding . The isopropyl ester in the target compound (vs. ethyl esters in ) could influence metabolic stability, as bulkier esters resist esterase hydrolysis more effectively .

Impact of Oxidation State :

- The 2-thioxo analog (C=S in ) exhibits a 6.5% lower molecular weight than the target compound’s 2-oxo (C=O) form. Thioxo derivatives are often associated with altered hydrogen-bonding capacity and redox properties .

Synthetic Accessibility :

- Compounds like the target are typically synthesized via Biginelli or Vilsmeier-Haack reactions, as seen in related DHPM derivatives . However, the 4-methoxy-3-methylphenyl substituent may require specialized coupling reagents or protecting groups, increasing synthetic complexity compared to simpler analogs .

Biological Activity

Isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activity. Its structure comprises various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C26H28N4O4

- SMILES Notation : CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)OC

- InChIKey : DEBCOWBNUOJNMI-UHFFFAOYSA-N

The compound features a pyrazole ring and a tetrahydropyrimidine structure, which are significant in medicinal chemistry due to their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Pyrazole Derivatives

- Xia et al. (2022) reported that certain pyrazole derivatives exhibited significant apoptosis in cancer cells with an IC50 value of 49.85 µM .

- Fan et al. (2022) synthesized derivatives that induced autophagy in A549 cell lines without causing apoptosis, indicating a unique mechanism of action .

- Li et al. (2020) demonstrated that N-substituted pyrazole derivatives inhibited Aurora-A kinase, a target in cancer therapy, with IC50 values ranging from 25 nM to 67 nM .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds are also noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes.

Key Findings

- p38 MAPK Inhibition : Compounds derived from pyrazoles have shown inhibition of p38 MAPK with IC50 values as low as 13 nM, suggesting their potential as anti-inflammatory agents .

- Cyclooxygenase Inhibition : Pyrazole derivatives have been explored for their ability to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Pyrazole Ring | Enhances anticancer activity |

| Tetrahydropyrimidine | Contributes to anti-inflammatory effects |

| Methoxy Substitution | Modulates potency against specific targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.